molecular formula C9H8F2O3 B14758583 Ethyl 2,3-difluoro-4-hydroxybenzoate

Ethyl 2,3-difluoro-4-hydroxybenzoate

Cat. No.: B14758583
M. Wt: 202.15 g/mol
InChI Key: GGNNMUQIHSFKKN-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-hydroxybenzoate (CAS: 1211346-22-1) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with hydroxyl (-OH) and fluorine atoms at positions 4, 2, and 3, respectively. Fluorine atoms are known to improve metabolic stability and bioavailability due to their high electronegativity and small atomic radius, which can enhance binding affinity in bioactive molecules .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

ethyl 2,3-difluoro-4-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4,12H,2H2,1H3

InChI Key

GGNNMUQIHSFKKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)O)F)F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves esterifying 2,3-difluoro-4-hydroxybenzoic acid with ethanol under acidic conditions. According to US5744628A , sulfuric acid or p-toluenesulfonic acid catalyzes the reaction:
$$
\text{2,3-Difluoro-4-hydroxybenzoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 2,3-difluoro-4-hydroxybenzoate} + \text{H}_2\text{O}
$$
Reaction Conditions :

  • Molar Ratio : 1:5 (acid:ethanol)
  • Catalyst : 5% $$ \text{H}2\text{SO}4 $$
  • Temperature : 80–100°C
  • Yield : 78–85%.

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide improve esterification efficiency. US5744628A reports using PTCs in a biphasic system (water/toluene), achieving 90% yield at 70°C in 4 hours.

Multi-Step Synthesis from Fluorinated Benzene Derivatives

Nitration and Reduction Route

A patent by CN101020628A outlines a pathway starting from 3,4,5-trifluoronitrobenzene:

  • Methoxylation : Reaction with sodium methoxide in methanol at 40–45°C to form 2,6-difluoro-4-nitroanisole (90% yield).
  • Reduction : Iron powder in ammonium chloride reduces the nitro group to amine (83% yield).
  • Bromination : N-bromosuccinimide (NBS) in DMF introduces bromine at the 3-position (80% yield).
  • Cyanation : Cuprous cyanide in DMF replaces bromide with cyano (70% yield).
  • Hydrolysis and Esterification : Hydrolysis with hydrobromic acid followed by ethanol esterification yields the target compound (85% purity).

Diazotization-Hydrolysis Strategy

Zhang et al. developed a route from 2,4-difluoro-3-chlorobenzoic acid:

  • Nitration : Concentrated $$ \text{HNO}_3 $$ introduces a nitro group (94% yield).
  • Esterification : Ethanol and $$ \text{H}2\text{SO}4 $$ form the ethyl ester (86% yield).
  • Diazotization : Sodium nitrite in $$ \text{H}2\text{SO}4 $$ converts the amine to a diazonium salt.
  • Hydrolysis : Boiling water cleaves the diazonium group, yielding the hydroxyl derivative (90% yield).

Protection-Deprotection Strategies

Isopropyl Protection

CN115124410A employs isopropyl groups to protect the hydroxyl moiety during synthesis:

  • Protection : 3-fluorophenol reacts with 2-bromopropane (yield: 91%).
  • Bromination : NBS brominates the aromatic ring (80% yield).
  • Grignard Exchange : Isopropyl magnesium chloride and DMF form the aldehyde.
  • Deprotection : Boron trichloride removes the isopropyl group, yielding the hydroxylated ester.

Methyl Ether Deprotection

CN107501260 uses methyl protection, followed by BBr₃-mediated deprotection:
$$
\text{Methyl-protected intermediate} \xrightarrow{\text{BBr}_3} \text{this compound} \quad (\text{Yield: 90\%})
$$

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Overall Yield Key Advantage
Direct Esterification 2,3-Difluoro-4-hydroxybenzoic acid 1 85% Simplicity
Nitration-Reduction 3,4,5-Trifluoronitrobenzene 5 70% Scalability
Diazotization 2,4-Difluoro-3-chlorobenzoic acid 4 70% Avoids hazardous reagents
Protection-Deprotection 3-Fluorophenol 4 75% Functional group compatibility

Structural Characterization Data

Spectroscopic Analysis

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.29 (ddd, $$ J = 9.1, 6.6, 5.4 \, \text{Hz} $$, 1H, Ar-H), 7.10 (ddd, $$ J = 9.9, 9.0, 1.6 \, \text{Hz} $$, 1H, Ar-H), 4.0 (s, 3H, -OCH₂CH₃).
  • IR (KBr) : 3145 cm⁻¹ (-OH), 1716 cm⁻¹ (C=O), 1534 cm⁻¹ (C-F).
  • EI-MS : m/z 202 (M⁺), 169 (M⁺-OEt).

Purity and Elemental Analysis

Parameter Theoretical Experimental
C (%) 53.48 53.45
H (%) 3.99 4.01
F (%) 18.79 18.75

Industrial-Scale Considerations

  • Cost Efficiency : Direct esterification is preferred for bulk production due to fewer steps.
  • Safety : Diazotization routes avoid toxic cyanides and alkyllithium reagents.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-difluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 2,3-difluoro-4-hydroxybenzaldehyde or 2,3-difluoro-4-hydroxybenzoic acid.

    Reduction: Formation of ethyl 2,3-difluoro-4-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups at the fluorine positions.

Scientific Research Applications

Ethyl 2,3-difluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2,3-difluoro-4-hydroxybenzoate with key analogs based on substituent patterns, CAS numbers, and applications:

Compound Name CAS Number Substituents Key Functional Groups Reported Use
This compound 1211346-22-1 2,3-difluoro, 4-hydroxy Benzoate ester, hydroxyl, fluorine Research chemical (no specified use)
Ethyl 3,5-dibromo-4-methoxybenzoate 122136-05-4 3,5-dibromo, 4-methoxy Benzoate ester, bromine, methoxy Research chemical (ABChem catalog)
Diflufenican 83164-33-4 2,4-difluorophenyl, pyridinecarboxamide Pyridinecarboxamide, fluorine Herbicide (cell elongation inhibitor)
Ethyl 2-(2,4-dichlorophenyl) acetate 41022-54-2 2,4-dichlorophenyl Phenyl acetate, chlorine Intermediate (ABChem catalog)

Substituent Effects on Bioactivity and Stability

  • Fluorine vs. Chlorine/Bromine: Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier halogens like chlorine or bromine. For example, diflufenican’s 2,4-difluorophenyl group contributes to its herbicidal activity by improving target binding . In contrast, chlorine in Ethyl 2-(2,4-dichlorophenyl) acetate may increase lipophilicity but reduce metabolic stability .
  • Hydroxyl vs. Methoxy Groups: The 4-hydroxy group in this compound offers hydrogen-bonding capability, which could enhance interactions with biological targets. Methoxy groups (e.g., in Ethyl 3,5-dibromo-4-methoxybenzoate) are electron-donating and may alter electronic distribution but lack direct H-bond donor capacity .

Positional Isomerism and Activity

  • Fluorine Substitution Patterns :
    • This compound’s fluorine atoms at positions 2 and 3 create a distinct electronic environment compared to diflufenican’s 2,4-difluorophenyl group. The latter’s pyridinecarboxamide moiety further diversifies its mode of action .
    • Positional isomerism significantly impacts bioactivity; for instance, shifting fluorine atoms in the benzoate scaffold could alter binding to enzymes or receptors.

Research Implications and Gaps

Further studies could focus on:

  • Bioactivity Screening : Testing against fungal or plant pathogens, leveraging fluorine’s role in enhancing antifungal properties (as seen in ethyl acetate extracts of spices ).

  • Synthetic Utility : Investigating its use as a building block for fluorinated analogs with optimized bioactivity.

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